2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
Overview
Description
2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C18H18Cl3N3O2S This compound is known for its unique structural features, which include a trichloromethyl group, a methoxyaniline moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with a carbothioyl chloride derivative under controlled conditions to form an intermediate. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trichloromethyl group and the methoxyaniline moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)HEPTANAMIDE
- N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 2-CL-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE
Uniqueness: 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(3-methoxyphenyl)carbamothioylamino]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O2S/c1-26-14-9-5-8-13(11-14)22-17(27)24-16(18(19,20)21)23-15(25)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3,(H,23,25)(H2,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARWFTASYLCLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387350 | |
Record name | CBMicro_046975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-03-2, 303062-34-2 | |
Record name | CBMicro_046975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PH-N-(2,2,2-TRICHLORO-1-(((3-METHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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